6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol

Medicinal chemistry Structure–activity relationships Purine scaffold optimisation

Purine-targeted screening cascades often omit the 2-hydroxy/2-oxo (guanine-mimetic) variant, leaving a critical pharmacophore gap in congeneric SAR series. This compound bridges 2-amino (CAS 5069-76-1) and 2-unsubstituted (CAS 5069-67-0) analogs for complete matched-pair analysis. • Distinct 2-hydroxy ⇌ 2-oxo tautomeric equilibrium absent in amino/chloro congeners • XLogP3 2.7, MW 292.74, 2 HBD, 3 HBA-oral-bioavailability-compatible chemical space • Enables full pharmacophore coverage across adenine-like, guanine-like, and hypoxanthine-like purine scaffolds Supplied at ≥95% purity for immediate in vitro profiling. No published bioactivity data exists-ideal for de novo IC₅₀/Kᵢ determination in proprietary assays (PNP, MTAP, adenosine/cannabinoid receptors, CDKs).

Molecular Formula C12H9ClN4OS
Molecular Weight 292.74 g/mol
CAS No. 646509-58-2
Cat. No. B12595890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
CAS646509-58-2
Molecular FormulaC12H9ClN4OS
Molecular Weight292.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC(=O)NC3=C2NC=N3)Cl
InChIInChI=1S/C12H9ClN4OS/c13-8-3-1-7(2-4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)
InChIKeyZWIZTQAWPMULMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Chlorophenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646509-58-2) – Core Identity and Structural Context for Procurement Evaluation


6-[(4-Chlorophenyl)methylsulfanyl]-9H-purin-2-ol (PubChem CID 477980, ChEMBL CHEMBL175754) is a synthetic, low‑molecular‑weight purine derivative (C₁₂H₉ClN₄OS; MW 292.74 g mol⁻¹) characterised by a 2‑hydroxy/2‑oxo purine core and a 6‑[(4‑chlorophenyl)methylsulfanyl] side‑chain [1]. The compound belongs to the 2,6‑disubstituted purine family, a scaffold widely explored in kinase inhibition, purine nucleoside phosphorylase (PNP) modulation, and cannabinoid receptor ligand programmes [2]. Its computed physicochemical profile—XLogP3 2.7, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and three rotatable bonds—places it within oral‑bioavailability‑compatible chemical space, though no experimental ADME data are publicly available [1].

Why Generic Substitution Fails for 6-[(4-Chlorophenyl)methylsulfanyl]-9H-purin-2-ol – The 2‑Hydroxy vs. 2‑Amino Differentiation


The closest commercially listed analogs—6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine (CAS 5069‑76‑1) and 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine (CAS 5069‑67‑0)—share the identical 6‑[(4‑chlorophenyl)methylsulfanyl] substituent but differ at the purine 2‑position [1]. The 2‑hydroxy group in the target compound confers a distinct hydrogen‑bond donor/acceptor arrangement, a different tautomeric equilibrium (2‑hydroxy ⇌ 2‑oxo), and a computed XLogP3 ≈ 2.7 compared with the more hydrophilic 2‑amino analog [1]. These molecular‑level differences alter both the compound’s potential target‑binding pharmacophore and its physicochemical handling properties (solubility, logD, protein binding). In target‑based screening cascades, even a single hydrogen‑bond substitution can invert selectivity amongst closely related purine‑binding enzymes such as CDKs, PNP, or adenosine receptors [2]. Therefore, treating these purine congeners as interchangeable without empirical confirmation of equipotent target engagement is scientifically unsound.

Quantitative Differential Evidence for 6-[(4-Chlorophenyl)methylsulfanyl]-9H-purin-2-ol – Comparator‑Based Selection Guide


Hydrogen‑Bond Donor Count Differentiates Target Compound from 2‑Amino and 2‑Unsubstituted Analogs

The target compound possesses two hydrogen‑bond donors (purine N7‑H and N9‑H), whereas the primary 2‑amino analog 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine (CAS 5069‑76‑1) has three H‑bond donors, and the 2‑unsubstituted analog 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine (CAS 5069‑67‑0) also has only one [1]. This difference alters the compound’s capacity to satisfy key hydrogen‑bonding constraints in ATP‑binding pockets or nucleoside‑processing enzyme active sites, as documented for the purine scaffold class [2].

Medicinal chemistry Structure–activity relationships Purine scaffold optimisation

XLogP3 Lipophilicity of 2‑Hydroxy Purine Differs from 2‑Amino and 2‑Chloro Congeners

The computed XLogP3 for 6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol is 2.7 [1]. Although experimental logP/logD data for the exact analogs are not available in non‑excluded sources, the 2‑amino congener is expected to be more hydrophilic (lower logP), and the 2‑chloro analog 2‑chloro‑6‑((4‑methoxyphenyl)thio)-1H‑purine (CAS 646510‑31‑8), which shares the C₁₂H₉ClN₄OS formula, introduces a chlorine atom at C2 that increases lipophilicity . The 2‑hydroxy/2‑oxo substitution provides an intermediate lipophilicity, potentially offering a balanced solubility–permeability profile relative to the more polar 2‑amino and more lipophilic 2‑chloro variants.

Physicochemical profiling Drug-likeness Purine library design

Tautomeric Equilibrium of 2‑Hydroxy Purine Introduces a Dynamic Pharmacophore Absent in 2‑Amino and 2‑Chloro Analogs

The 2‑hydroxy substituent on the purine ring exists in equilibrium with the 2‑oxo (lactam) tautomeric form, creating a dynamic donor–acceptor pharmacophore at the purine 2‑position [1]. This contrasts with the 2‑amino analog (CAS 5069‑76‑1), which presents a static amino group, and the 2‑chloro analog (CAS 646510‑31‑8), which cannot donate a hydrogen bond at C2 . The 2‑oxo tautomer mimics the carbonyl oxygen present in guanine and related natural nucleobases, potentially enabling recognition by enzymes that process guanine‑containing substrates (e.g., PNP, guanine deaminase), whereas the 2‑amino analog resembles adenine‑mimetic scaffolds.

Tautomerism Molecular recognition Purine biochemistry

Absence of Quantitative Biological Activity Data for the Target Compound Necessitates Empirical Comparator Profiling

A comprehensive search of BindingDB, ChEMBL (CHEMBL175754), PubMed, and patent literature (excluding prohibited vendor sources) yielded no quantitative IC₅₀, Kᵢ, EC₅₀, or cellular activity data for 6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol [1]. In contrast, structurally related 2‑aminopurine analogs have reported Kᵢ values in the low nanomolar range against adenosine A₁ receptors (e.g., CHEMBL2205239, Kᵢ = 5.79 nM) and micromolar activity against PNP [2]. The target compound’s ChEMBL entry (CHEMBL175754) exists as a structural record without curated bioactivity data as of the latest release [1]. This absence constitutes a critical evidence gap: the compound cannot be assumed to exhibit potency comparable to its 2‑amino or 2‑chloro counterparts without bespoke biochemical profiling.

Data gap analysis Bioactivity screening Procurement risk assessment

Optimal Research and Industrial Application Scenarios for 6-[(4-Chlorophenyl)methylsulfanyl]-9H-purin-2-ol


Pilot‑Scale Purine Scaffold Diversification for Kinase or Purine‑Metabolising Enzyme Screening

The 2‑hydroxy/2‑oxo purine core offers a guanine‑mimetic tautomeric profile not provided by 2‑amino (adenine‑mimetic) or 2‑chloro congeners. Screening collections seeking to cover all three purine‑base pharmacophores (adenine‑like, guanine‑like, hypoxanthine‑like) should include this compound to maximise chemical diversity at the purine 2‑position [1]. This is especially relevant for projects targeting purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), or guanine‑binding G‑protein‑coupled receptors.

Structure–Activity Relationship (SAR) Studies Requiring Systematic Variation at the Purine C2 Position

When building a congeneric SAR series around the 6‑[(4‑chlorophenyl)methylsulfanyl] substituent, the 2‑hydroxy variant fills the gap between 2‑amino (CAS 5069‑76‑1) and 2‑unsubstituted (CAS 5069‑67‑0) analogs, providing a data point for hydrogen‑bond donor count, lipophilicity, and tautomeric state contributions to potency and selectivity [2]. Procurement of all three C2 variants enables a full matched‑pair analysis.

Computational Chemistry and Pharmacophore Model Validation

The well‑defined 2D structure, computed physicochemical descriptors (XLogP3 = 2.7, MW = 292.74, 2 HBD, 3 HBA, 3 rotatable bonds), and the availability of a reliable PubChem record (CID 477980) make this compound suitable for docking studies, pharmacophore hypothesis testing, and in silico screening validation [1]. Its intermediate lipophilicity and moderate hydrogen‑bonding capacity position it as a useful probe for assessing scoring function accuracy across purine‑binding sites.

Custom Synthesis and In‑House Biological Profiling Against Defined Molecular Targets

Given the complete absence of published bioactivity data for this specific compound, its primary value proposition lies in its use as a starting point for bespoke biochemical and cellular profiling [1]. Industrial users with established target‑based assays (e.g., PNP, MTAP, adenosine receptors, cannabinoid receptors CB1/CB2, or cyclin‑dependent kinases) can procure the compound for de novo IC₅₀/Kᵢ determination, generating proprietary SAR data unavailable in the public domain.

Quote Request

Request a Quote for 6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.